molecular formula C25H25N3O4 B3248715 Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 1888294-91-4

Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No.: B3248715
CAS No.: 1888294-91-4
M. Wt: 431.5 g/mol
InChI Key: KLDPEWVPZISJRP-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a structurally complex molecule featuring a benzoazepine core fused with a substituted benzoyl group and an ethyl carboxylate moiety. The benzoazepine ring (a seven-membered lactam) is substituted at position 1 with a 2-methyl-4-(3-methylpyrazol-1-yl)benzoyl group and at position 4 with an ethyl ester.

Properties

IUPAC Name

ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-4-32-25(31)21-12-13-27(22-8-6-5-7-20(22)23(21)29)24(30)19-10-9-18(15-16(19)2)28-14-11-17(3)26-28/h5-11,14-15,21H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDPEWVPZISJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C2=CC=CC=C2C1=O)C(=O)C3=C(C=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and benzoazepine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The benzoazepine core in the target compound increases molecular weight and complexity compared to pyrazole-based analogs .
  • The 3-methylpyrazole substituent on the benzoyl group may enhance π-π stacking interactions, similar to sulfonyl or benzothiazole groups in analogs .
  • Ethyl ester groups are conserved across compounds, suggesting shared metabolic pathways (e.g., esterase-mediated hydrolysis) .

Physicochemical Properties

  • Solubility : The ethyl ester group improves solubility in organic solvents compared to free acids, a feature shared with analogs .
  • LogP: The benzoazepine core (higher aromaticity) likely increases logP vs.
  • Thermal Stability : Crystallographic data for analogs (e.g., ) suggest stable packing via hydrogen bonds and van der Waals interactions, a trait extendable to the target compound .

Biological Activity

Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound features a unique structure that includes a benzo[b]azepine core, a pyrazole ring, and various functional groups that contribute to its biological activity.

Molecular Formula

The molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit cancer cell proliferation effectively.

Case Study:
A study demonstrated that derivatives of pyrazole exhibited IC50 values ranging from 0.20 to 2.58 µM against various cancer cell lines, suggesting potent anticancer activity comparable to established chemotherapeutics . The structure-activity relationship (SAR) analysis highlighted that substitutions on the phenyl ring significantly influence cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
Compound A0.20A549 (Lung)
Compound B0.50MCF7 (Breast)
Ethyl CompoundTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL.

Case Study:
One study reported that pyrazole derivatives demonstrated significant antibacterial effects against E. coli and S. aureus with MIC values below 10 µg/mL . The mechanism of action is hypothesized to involve DNA gyrase inhibition, which is crucial for bacterial replication.

PathogenMIC (µg/mL)Compound
E. coli<10Ethyl Compound
S. aureus<10Ethyl Compound

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties have been evaluated through HRBC membrane stabilization assays.

Research Findings:
In vitro studies showed that the compound could stabilize red blood cell membranes with percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential . This suggests the compound may mitigate inflammatory responses in biological systems.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step cyclization and condensation reactions. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with aryl hydrazines or substituted benzaldehydes to form pyrazole intermediates .
  • Biginelli Reaction : One-pot condensation of aldehydes, β-keto esters, and thioureas to generate tetrahydropyrimidine scaffolds, followed by cyclization with reagents like 3-amino-5-methylisoxazole .
  • Ester Hydrolysis : Basic hydrolysis of intermediate esters (e.g., ethyl carboxylate derivatives) to yield carboxylic acid moieties, ensuring purity via recrystallization .
  • Purification : Column chromatography or crystallization using solvents like ethanol or acetonitrile to isolate the final product .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton environments. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by analyzing single-crystal structures (e.g., as demonstrated for thiazole-pyrazole hybrids in ) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values (e.g., ±1 Da tolerance) .
  • IR Spectroscopy : Identify functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) stretches .

Advanced: How to optimize reaction yields when synthesizing this compound?

Methodological Answer:
Employ Design of Experiments (DoE) and statistical modeling:

  • Factor Screening : Test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh3_3)4_4 at 2–5 mol%) .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., reactant molar ratios and reaction time) to identify optimal conditions .
  • Continuous-Flow Systems : Improve reproducibility and scalability using flow reactors, as shown in diphenyldiazomethane synthesis .
  • In Situ Monitoring : Use HPLC or FTIR to track reaction progress and adjust parameters dynamically .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Address discrepancies using multi-technique validation :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for 13C^{13}C chemical shifts) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex heterocyclic systems (e.g., benzoazepine scaffolds) .
  • Elemental Analysis : Confirm empirical formulas (e.g., C14_14H16_16N2_2O2_2) with ≤0.3% error margins .
  • Replicate Experiments : Repeat syntheses under controlled conditions to rule out human error or contamination .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies integrate synthesis, bioassays, and computational tools:

  • Analog Synthesis : Modify substituents (e.g., methyl vs. trifluoromethyl groups on the pyrazole ring) and assess bioactivity changes .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
  • In Vitro Assays : Test cytotoxicity (IC50_{50}), enzyme inhibition (e.g., COX-2 or CYP450), or receptor binding affinity (Ki_i) .
  • Data Correlation : Use regression analysis to link structural descriptors (e.g., logP, polar surface area) with biological activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV exposure using amber glass vials, especially for azepine derivatives prone to photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis in humid environments .

Advanced: How to handle conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (e.g., MTT assay) .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., fluorescence polarization vs. SPR for binding studies) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or platform-specific biases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

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